Cas no 2229364-49-0 (2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide)

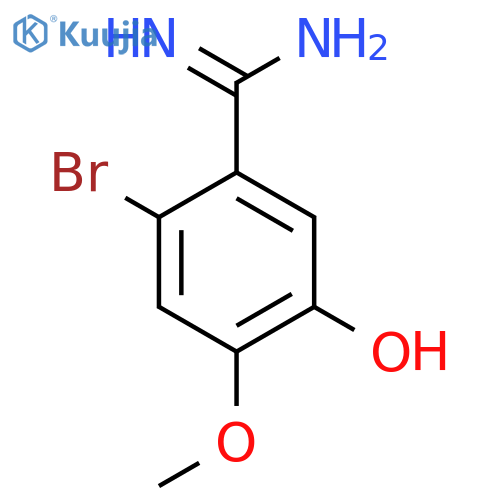

2229364-49-0 structure

商品名:2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide

2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide 化学的及び物理的性質

名前と識別子

-

- 2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide

- 2229364-49-0

- EN300-1934105

-

- インチ: 1S/C8H9BrN2O2/c1-13-7-3-5(9)4(8(10)11)2-6(7)12/h2-3,12H,1H3,(H3,10,11)

- InChIKey: CUAMJUOPZNNRLG-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C=C1C(=N)N)O)OC

計算された属性

- せいみつぶんしりょう: 243.98474g/mol

- どういたいしつりょう: 243.98474g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1934105-5.0g |

2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |

2229364-49-0 | 5g |

$2940.0 | 2023-06-02 | ||

| Enamine | EN300-1934105-2.5g |

2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |

2229364-49-0 | 2.5g |

$1988.0 | 2023-09-17 | ||

| Enamine | EN300-1934105-0.25g |

2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |

2229364-49-0 | 0.25g |

$933.0 | 2023-09-17 | ||

| Enamine | EN300-1934105-10g |

2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |

2229364-49-0 | 10g |

$4360.0 | 2023-09-17 | ||

| Enamine | EN300-1934105-1g |

2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |

2229364-49-0 | 1g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1934105-10.0g |

2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |

2229364-49-0 | 10g |

$4360.0 | 2023-06-02 | ||

| Enamine | EN300-1934105-1.0g |

2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |

2229364-49-0 | 1g |

$1014.0 | 2023-06-02 | ||

| Enamine | EN300-1934105-0.1g |

2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |

2229364-49-0 | 0.1g |

$892.0 | 2023-09-17 | ||

| Enamine | EN300-1934105-0.5g |

2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |

2229364-49-0 | 0.5g |

$974.0 | 2023-09-17 | ||

| Enamine | EN300-1934105-0.05g |

2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide |

2229364-49-0 | 0.05g |

$851.0 | 2023-09-17 |

2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

2229364-49-0 (2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide) 関連製品

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量